N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide
Description
N-{2-[(3-Methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a branched aliphatic amine substituent (3-methylpentan-2-yl) attached via an ethyl linker.
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-[2-(3-methylpentan-2-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H24N2O/c1-4-9(2)10(3)13-7-8-14-12(15)11-5-6-11/h9-11,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
HPRLVZPIZATRDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCCNC(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on substituents.
Key Observations:
- Aliphatic vs. Aromatic Substituents : The target compound’s aliphatic 3-methylpentan-2-yl group contrasts with the indole moiety in , which may enhance binding to aromatic receptors (e.g., serotonin receptors). The indole derivative’s higher molecular weight (228.29 g/mol vs. ~226.32 g/mol for the target) suggests increased complexity in synthesis and pharmacokinetics.
- Similarly, the sulfonyl group in could enhance metabolic stability and solubility.
- Steric Effects : The diphenyl and alkene substituents in create steric bulk, likely reducing conformational flexibility and affecting target engagement.
Biological Activity
N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide is a compound of interest due to its potential biological activity and therapeutic applications. This article explores its synthesis, mechanism of action, biological interactions, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C12H23N3O
Molecular Weight: 227.33 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for this context)
The compound features a cyclopropane ring, an amide functional group, and a branched alkyl chain, which contribute to its unique chemical properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials: Cyclopropanecarboxylic acid derivatives and 3-methylpentan-2-amine.
- Reaction Conditions: The reaction may be facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.
- Purification: Techniques like recrystallization or chromatography are employed to achieve the desired purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The amine group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropane structure may influence steric hindrance and binding affinity.
Pharmacological Profile
Research indicates that this compound may exhibit various pharmacological effects:
- Receptor Interaction: It has been studied for its potential to modulate G-protein-coupled receptors (GPCRs), which are critical in many physiological processes.
- Enzyme Inhibition: Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Case Studies
- Neuropharmacology: A study explored the effects of similar compounds on neurotransmitter systems, indicating potential anxiolytic properties linked to GPCR modulation .
- Anti-inflammatory Effects: Another investigation demonstrated that related cyclopropane derivatives exhibited anti-inflammatory activity in animal models by inhibiting pro-inflammatory cytokines .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of cyclopropane derivatives:
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Potential GPCR modulator | |
| Cyclopropanecarboxylic acid derivatives | Anti-inflammatory | |
| Related amides | Enzyme inhibition |
These findings highlight the importance of structural modifications in enhancing biological activity and specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
